4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole
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Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
While the specific molecular structure of “4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole” is not available, similar compounds such as “Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate” have a molecular weight of 198.24 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, thioxopyrimidine has been used in the synthesis of various N-cycloalkanes, morpholine, piperazines, pyridines, pyrazole, pyrimidine, benzimidazolo .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for the compound 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole, also known as 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrimidine. However, detailed information on unique applications for this exact compound is not readily available in the search results.
Antimicrobial Activities
Compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities. For example, certain derivatives have shown good antimicrobial activities against test microorganisms .
Synthesis Methodologies
Research has been conducted on novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Antiproliferative Effects
Some 1,2,3-triazoles have been prepared and established to have noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
Neuroprotective and Anti-neuroinflammatory Activities
Triazole-pyrimidine-based compounds have been evaluated for their neuroprotective and anti-neuroinflammatory activities through various assays and molecular docking studies .
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-8-3-2-4-9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYVVDZTZCELAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole |
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